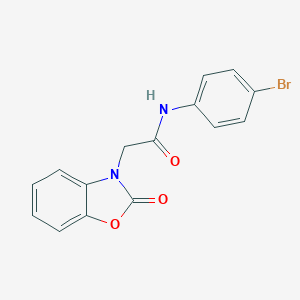![molecular formula C25H24N4O3 B313094 2-[(4Z)-4-[(2,5-DIMETHYL-1-PHENYL-1H-PYRROL-3-YL)METHYLIDENE]-2,5-DIOXOIMIDAZOLIDIN-1-YL]-N-(3-METHYLPHENYL)ACETAMIDE](/img/structure/B313094.png)
2-[(4Z)-4-[(2,5-DIMETHYL-1-PHENYL-1H-PYRROL-3-YL)METHYLIDENE]-2,5-DIOXOIMIDAZOLIDIN-1-YL]-N-(3-METHYLPHENYL)ACETAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4Z)-4-[(2,5-DIMETHYL-1-PHENYL-1H-PYRROL-3-YL)METHYLIDENE]-2,5-DIOXOIMIDAZOLIDIN-1-YL]-N-(3-METHYLPHENYL)ACETAMIDE is a complex organic compound that features a unique structure combining pyrrole and imidazolidinone moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4Z)-4-[(2,5-DIMETHYL-1-PHENYL-1H-PYRROL-3-YL)METHYLIDENE]-2,5-DIOXOIMIDAZOLIDIN-1-YL]-N-(3-METHYLPHENYL)ACETAMIDE typically involves multiple steps:
Formation of the Pyrrole Moiety: The pyrrole ring can be synthesized through the reaction of 2,5-dimethylpyrrole with benzaldehyde under acidic conditions.
Formation of the Imidazolidinone Moiety: The imidazolidinone ring is formed by reacting glyoxal with ammonia, followed by cyclization.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.
Análisis De Reacciones Químicas
Types of Reactions
Substitution: The compound can undergo substitution reactions, especially at the phenyl ring, using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens, alkylating agents
Major Products
Oxidation: Formation of pyrrole-2,5-dicarboxylic acid derivatives
Reduction: Formation of reduced imidazolidinone derivatives
Substitution: Formation of substituted phenyl derivatives
Aplicaciones Científicas De Investigación
2-[(4Z)-4-[(2,5-DIMETHYL-1-PHENYL-1H-PYRROL-3-YL)METHYLIDENE]-2,5-DIOXOIMIDAZOLIDIN-1-YL]-N-(3-METHYLPHENYL)ACETAMIDE has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets:
Comparación Con Compuestos Similares
Similar Compounds
- 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzaldehyde
- 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide
Uniqueness
2-[(4Z)-4-[(2,5-DIMETHYL-1-PHENYL-1H-PYRROL-3-YL)METHYLIDENE]-2,5-DIOXOIMIDAZOLIDIN-1-YL]-N-(3-METHYLPHENYL)ACETAMIDE is unique due to its combined pyrrole and imidazolidinone structure, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C25H24N4O3 |
|---|---|
Peso molecular |
428.5 g/mol |
Nombre IUPAC |
2-[(4Z)-4-[(2,5-dimethyl-1-phenylpyrrol-3-yl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C25H24N4O3/c1-16-8-7-9-20(12-16)26-23(30)15-28-24(31)22(27-25(28)32)14-19-13-17(2)29(18(19)3)21-10-5-4-6-11-21/h4-14H,15H2,1-3H3,(H,26,30)(H,27,32)/b22-14- |
Clave InChI |
MTAVZTDTGDJNKC-HMAPJEAMSA-N |
SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C(=O)C(=CC3=C(N(C(=C3)C)C4=CC=CC=C4)C)NC2=O |
SMILES isomérico |
CC1=CC(=CC=C1)NC(=O)CN2C(=O)/C(=C/C3=C(N(C(=C3)C)C4=CC=CC=C4)C)/NC2=O |
SMILES canónico |
CC1=CC(=CC=C1)NC(=O)CN2C(=O)C(=CC3=C(N(C(=C3)C)C4=CC=CC=C4)C)NC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-methoxy-5-methylphenyl)-2-[(methylsulfonyl)-3-(trifluoromethyl)anilino]acetamide](/img/structure/B313011.png)
![N-(2-bromo-4,5-dimethylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B313015.png)
![N-(2-bromo-4,5-dimethylphenyl)-2-[(4-bromophenyl)sulfanyl]acetamide](/img/structure/B313016.png)
![2-[(4-bromophenyl)sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B313017.png)

![2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-4-METHYLANILINO]ETHYL 3,4-DICHLOROBENZOATE](/img/structure/B313023.png)

![2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl 4-piperidin-1-ylsulfonylbenzoate](/img/structure/B313025.png)
![N-(3-methoxyphenyl)-4-{[(phenylsulfonyl)anilino]methyl}benzamide](/img/structure/B313027.png)
![N-(3-chloro-4-methylphenyl)-2-[2,5-dimethyl(phenylsulfonyl)anilino]acetamide](/img/structure/B313028.png)
![2-(1,1-DIOXIDO-3-OXO-1,2-BENZISOTHIAZOL-2(3H)-YL)-N-[4-(1,3-THIAZOL-2-YLSULFAMOYL)PHENYL]ACETAMIDE](/img/structure/B313032.png)
![4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(4-methoxybenzyl)amino]phenyl 4-fluorobenzoate](/img/structure/B313034.png)
![4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(4-methoxybenzyl)amino]phenyl 3-bromobenzoate](/img/structure/B313035.png)
![2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(4-methylphenyl)amino]ethyl 4-(diethylsulfamoyl)benzoate](/img/structure/B313037.png)
